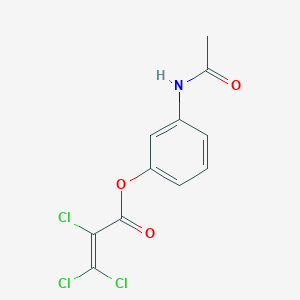
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a 2-propenoic acid backbone with three chlorine atoms and an ester group attached to a 3-(acetylamino)phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester typically involves the esterification of 2-Propenoic acid, 2,3,3-trichloro- with 3-(acetylamino)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl esters.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which may interact with enzymes or receptors in biological systems. The chlorine atoms and acetylamino group contribute to the compound’s reactivity and specificity in targeting certain pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks the chlorine atoms and acetylamino group.
2-Propenoic acid, 3-phenyl-, pentyl ester: Similar structure with a different ester group.
(Z)-3-Phenyl-2-propenoic acid: Similar backbone but different stereochemistry and functional groups.
Uniqueness
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is unique due to the presence of three chlorine atoms and an acetylamino group, which impart distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
646989-66-4 |
|---|---|
Fórmula molecular |
C11H8Cl3NO3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(3-acetamidophenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C11H8Cl3NO3/c1-6(16)15-7-3-2-4-8(5-7)18-11(17)9(12)10(13)14/h2-5H,1H3,(H,15,16) |
Clave InChI |
SSFXOAHYIGVCHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OC(=O)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



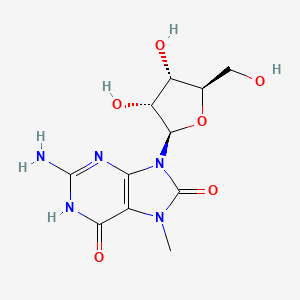


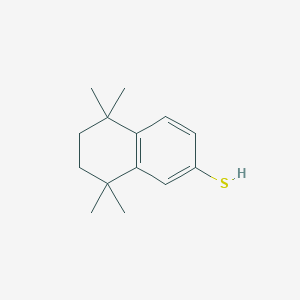
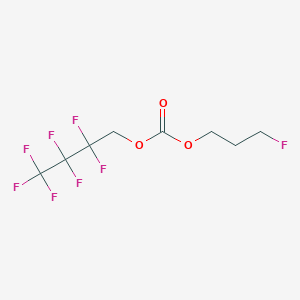

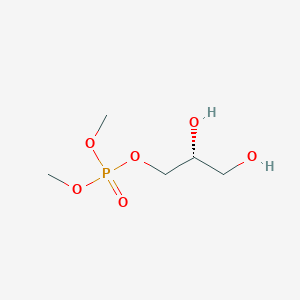
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)
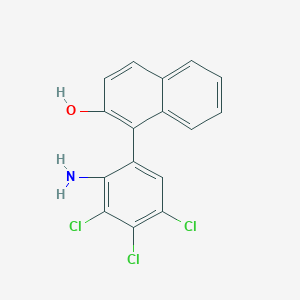
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)

![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
